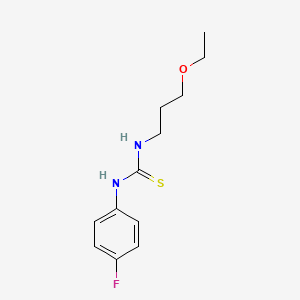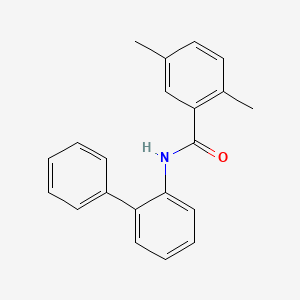
N-(3-ethoxypropyl)-N'-(4-fluorophenyl)thiourea
説明
N-(3-ethoxypropyl)-N'-(4-fluorophenyl)thiourea, commonly known as EFTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFTU is a thiourea derivative, which is a class of organic compounds widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The exact mechanism of action of EFTU is not fully understood; however, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. EFTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death.
Biochemical and physiological effects:
EFTU has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-diabetic effects, which may be due to its ability to modulate the activity of certain enzymes and signaling pathways.
実験室実験の利点と制限
EFTU has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of EFTU, including:
1. Investigating its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Further exploring its mechanism of action to better understand its anti-cancer properties.
3. Developing more efficient synthesis methods to improve its bioavailability and reduce its limitations.
4. Investigating its potential use in other diseases, such as inflammation and diabetes, to explore its therapeutic potential in other areas of medicine.
In conclusion, EFTU is a promising compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its potent anti-cancer properties and low toxicity make it an attractive candidate for further research and development. Further studies are needed to fully understand its mechanism of action and explore its potential use in other diseases.
科学的研究の応用
EFTU has shown promising results in various scientific research applications, particularly in the field of cancer research. It has been found to exhibit potent anti-proliferative and anti-tumor activities against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. EFTU has also been investigated for its potential use as an anti-inflammatory and anti-diabetic agent.
特性
IUPAC Name |
1-(3-ethoxypropyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2OS/c1-2-16-9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMNVSWPKSHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxypropyl)-3-(4-fluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)

![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![2-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4843510.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4843524.png)
![N-ethyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4843536.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B4843543.png)
![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)